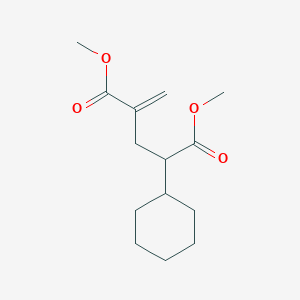![molecular formula C7H12F2O4 B14245003 acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol CAS No. 214288-28-5](/img/structure/B14245003.png)
acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol is a complex organic compound featuring a cyclopropyl ring substituted with difluoromethyl and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Acetylation: Finally, the acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of acetic acid;[(1S,3S)-2,2-difluoro-3-(carboxymethyl)cyclopropyl]methanol.
Reduction: Formation of acetic acid;[(1S,3S)-2,2-difluoro-3-(methyl)cyclopropyl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Can be used as a probe to study biochemical pathways involving cyclopropyl-containing compounds.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Therapeutic Agents: May have therapeutic properties that can be explored for treating various diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Chemical Manufacturing: Can be used as a building block in the production of various chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopropyl ring provides rigidity and specificity to these interactions, enhancing the compound’s effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]ethanol
- Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]propane
Uniqueness
- Structural Features : The combination of a cyclopropyl ring with difluoromethyl and hydroxymethyl groups is unique, providing specific chemical and biological properties.
- Reactivity : The presence of both difluoromethyl and hydroxymethyl groups allows for diverse chemical reactions, making it a versatile compound in synthesis and applications.
Eigenschaften
CAS-Nummer |
214288-28-5 |
|---|---|
Molekularformel |
C7H12F2O4 |
Molekulargewicht |
198.16 g/mol |
IUPAC-Name |
acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O2.C2H4O2/c6-5(7)3(1-8)4(5)2-9;1-2(3)4/h3-4,8-9H,1-2H2;1H3,(H,3,4)/t3-,4-;/m1./s1 |
InChI-Schlüssel |
ACWTYZLBFSBMCN-VKKIDBQXSA-N |
Isomerische SMILES |
CC(=O)O.C([C@@H]1[C@H](C1(F)F)CO)O |
Kanonische SMILES |
CC(=O)O.C(C1C(C1(F)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)


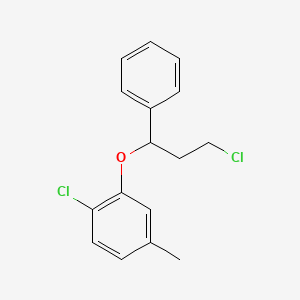

![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
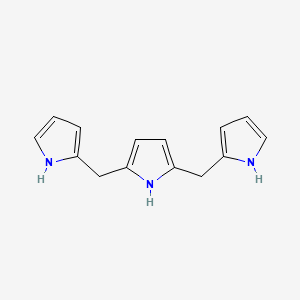

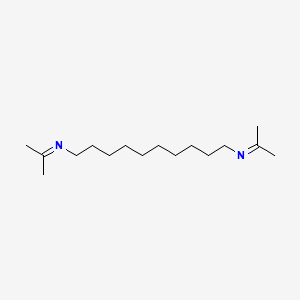
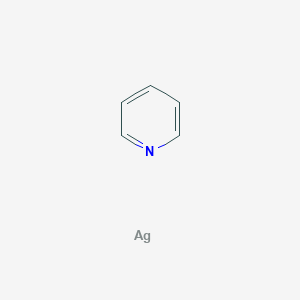
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
